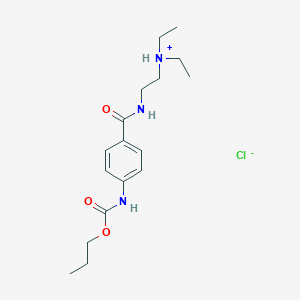

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

109966-65-6 |

|---|---|

Fórmula molecular |

C17H28ClN3O3 |

Peso molecular |

357.9 g/mol |

Nombre IUPAC |

diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |

InChI |

InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |

Clave InChI |

RPNBKFGQZFKPEK-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |

SMILES canónico |

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |

Sinónimos |

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TM5441 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la reacción de ácido 5-cloro-2-nitrobenzoico con 3-(furan-3-il)anilina para formar un compuesto intermedio.

Reducción y acilación: El grupo nitro se reduce a una amina, seguida de acilación con ácido 2-oxoetoxiacético para introducir el grupo acetamido.

Pasos finales: El intermedio se hace reaccionar entonces con reactivos apropiados para formar el producto final, TM5441.

Métodos de producción industrial

La producción industrial de TM5441 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el control de la temperatura, la presión y el uso de catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

Tipos de reacciones

TM5441 experimenta varias reacciones químicas, incluyendo:

Oxidación: TM5441 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El grupo nitro en el compuesto intermedio se reduce a una amina durante la síntesis.

Sustitución: Los grupos funcionales se pueden sustituir para modificar las propiedades del compuesto.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el gas hidrógeno y el paladio sobre carbón.

Sustitución: Se utilizan reactivos como los cloruros de acilo y las aminas para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de TM5441, que se pueden utilizar para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

TM5441 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las proteínas serpin.

Biología: Investigado por su papel en la regulación de la coagulación sanguínea y la remodelación tisular.

Medicina: Investigado para posibles aplicaciones terapéuticas en afecciones como la esteatosis hepática, la nefropatía diabética y el cáncer

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos.

Comparación Con Compuestos Similares

Compuestos similares

Singularidad del TM5441

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.